3-(2,5-dichlorothiophen-3-yl)propanoic acid
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Overview
Description
3-(2,5-dichlorothiophen-3-yl)propanoic acid is a chemical compound with the molecular formula C7H6Cl2O2S and a molecular weight of 225.09 g/mol . This compound is characterized by the presence of a thiophene ring substituted with two chlorine atoms at positions 2 and 5, and a propanoic acid group attached to the thiophene ring at position 3 .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2,5-dichlorothiophene with a suitable propanoic acid derivative under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
These methods ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(2,5-dichlorothiophen-3-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The chlorine atoms on the thiophene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
3-(2,5-dichlorothiophen-3-yl)propanoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(2,5-dichlorothiophen-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of active intermediates that interact with biological molecules . These interactions can result in the modulation of enzymatic activities, alteration of cellular processes, and other biological effects .
Comparison with Similar Compounds
Properties
CAS No. |
7687-78-7 |
---|---|
Molecular Formula |
C7H6Cl2O2S |
Molecular Weight |
225.1 |
Purity |
95 |
Origin of Product |
United States |
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